molecular formula C19H19N7 B6459136 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549009-84-7

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No. B6459136
CAS RN: 2549009-84-7
M. Wt: 345.4 g/mol
InChI Key: SOYXJUYZBLFERF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One route proposed in the literature is the formation of pyrimidine-derived polycyclic nitrogen heterocycles. These include variations of 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines with different donor substituents, isomeric 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidines, 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidines, and 4-(1H-pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidines. These compounds serve as N,N,N-tridentate ligands for transition metal coordination compounds .

Mechanism of Action

Target of Action

It is known that pyrimidine-derived polycyclic nitrogen heterocycles, which this compound is a part of, are of interest as n,n,n-tridentate ligands for the synthesis of transition metal coordination compounds .

Mode of Action

It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may interact with its targets by modifying their electronic and spatial structures, leading to changes in their function.

Biochemical Pathways

It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This suggests that the compound may affect biochemical pathways involving these reactions.

Pharmacokinetics

It is known that good absorption is necessary for oral administration . This suggests that the compound may have good bioavailability if administered orally.

Result of Action

It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may induce changes in the electronic and spatial structures of its targets, leading to alterations in their function.

Action Environment

It is known that the synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, which this compound is a part of, is promising . This suggests that the compound may be stable and effective in various environments.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile in lab experiments include its ability to act as a substrate for various enzymes and as a probe for the detection of various proteins. In addition, this compound can be synthesized relatively quickly and easily in high yields, and it is relatively inexpensive. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, and further research is needed to fully understand its effects.

Future Directions

The potential future directions for 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In addition, further research is needed to investigate the role of this compound in signal transduction pathways, and to explore the potential applications of this compound in drug delivery systems. Furthermore, further research is needed to investigate the potential applications of this compound in the diagnosis and treatment of various diseases. Finally, further research is needed to investigate the potential applications of this compound in the development of new drugs.

Synthesis Methods

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can be synthesized using a two-step process involving a condensation reaction of 4-amino-benzonitrile with 6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazine, followed by a methylation reaction. The condensation reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine, to form the desired product. The methylation reaction is then carried out in the presence of a methylating agent, such as dimethyl sulfate, to form the final product. The entire process can be completed in a few hours and yields high yields of the desired product.

Scientific Research Applications

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has been studied for its potential applications in scientific research. It has been used as a substrate for various enzymes, such as cytochrome P450, and as a probe for the detection of various proteins, such as G-protein coupled receptors. This compound has also been used as a tool to study the structure and function of various proteins and enzymes, and to investigate the mechanism of action of various drugs. In addition, this compound has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the role of various enzymes in signal transduction pathways.

properties

IUPAC Name

4-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c20-13-16-2-4-17(5-3-16)14-24-8-10-25(11-9-24)18-12-19(22-15-21-18)26-7-1-6-23-26/h1-7,12,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXJUYZBLFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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